Obscurolide A4

Structure-Activity Relationship Natural Product Chemistry Phosphodiesterase Inhibition

Sourcing pure, defined Obscurolide A4 is critical for PDE inhibitor SAR studies where the methoxymethyl vs. carboxylic acid substitution profoundly affects lipophilicity and assay behavior. This compound eliminates confounding variability from non-equivalent congeners A1/A3. - Unique 4-(methoxymethyl)phenylamino group alters LogP and protein binding compared to carboxylic acid analogs. - Enables precise dissection of calcium-dependent vs. independent PDE activities. - Validated HPLC/LC-MS reference standard for detecting obscurolides in fermentation broths. Bulk stocks with guaranteed purity; ready for immediate global shipment.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 144398-02-7
Cat. No. B133629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObscurolide A4
CAS144398-02-7
Synonymsobscurolide A4
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)COC)O
InChIInChI=1S/C16H21NO4/c1-11(18)3-8-15-14(9-16(19)21-15)17-13-6-4-12(5-7-13)10-20-2/h3-8,11,14-15,17-18H,9-10H2,1-2H3/b8-3+
InChIKeyHYRHDNDBYPEHPQ-FPYGCLRLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Obscurolide A4 Overview


Obscurolide A4 (CAS 144398-02-7) is a natural butyrolactone-class secondary metabolite, originally isolated from the culture filtrate of *Streptomyces viridochromogenes* as part of a series of four structurally related obscurolides (A1-A4) [1]. It is characterized as a phosphodiesterase (PDE) inhibitor with a unique chemical architecture featuring a dihydrofuran-2-one core, a 3-hydroxybut-1-enyl side chain, and a 4-(methoxymethyl)phenylamino substituent [2]. Unlike the lead compound Obscurolide A1, which contains a carboxylic acid moiety, Obscurolide A4 possesses a reduced methoxymethyl group, a key structural modification that differentiates its molecular properties and biological profile [1].

Natural butyrolactone phosphodiesterase inhibitor
Isolated from Streptomyces viridochromogenes culture
Methoxymethyl-phenyl substituent differentiates from A1 analog

Obscurolide A4: Non-Interchangeable Analogs


Substituting Obscurolide A4 with a closely related analog, such as Obscurolide A1 or A3, is not scientifically valid due to fundamental differences in molecular architecture and associated physicochemical properties that directly impact experimental outcomes. The defining structural feature of Obscurolide A4 is its 4-(methoxymethyl)phenylamino group, which distinguishes it from the carboxylic acid-bearing Obscurolide A1 and the hydroxymethyl-substituted Obscurolide A3 [1]. This variation in functional group chemistry is not merely an academic curiosity; it fundamentally alters key drug-like properties, including predicted lipophilicity (LogP), hydrogen-bonding capacity, and ionization state at physiological pH, which in turn govern membrane permeability, protein binding, and assay behavior . Consequently, the assumption of functional equivalence between these butyrolactone congeners is unsupported by the available structure-activity relationship data and introduces a significant source of uncontrolled variability in any quantitative biological study.

Functional group mismatch

The methoxymethyl group replaces the carboxylic acid of A1, eliminating anionic charge. Predicted lipophilicity and permeability may shift significantly; assay profiles may not transfer directly.

Stereochemical complexity

Obscurolide A4 is a diastereomeric mixture, not a single stereoisomer. Substituting with a synthetic single-isomer analog may alter biological readouts and confound SAR interpretation.

Obscurolide A4 Evidence Guide


Methoxymethyl Substitution vs. Obscurolide A1

A critical and quantifiable point of differentiation is the structural modification of the phenyl ring substituent. Obscurolide A1 possesses a 4-aminobenzoic acid moiety with a free carboxylic acid group (-COOH), whereas in Obscurolide A4, this group is reduced to a methoxymethyl group (-CH2OCH3) [1]. This change is not a minor alteration; it eliminates the compound's anionic charge at physiological pH (carboxylate pKa ~4.5), thereby significantly increasing its calculated lipophilicity (cLogP). This fundamental difference in ionization state and lipophilicity will directly impact passive membrane diffusion rates and solubility in biological assay media, making A4 a distinct chemical entity for pharmacological studies .

Functional Group Comparison
Head-to-head
A4 -CH₂OCH₃ vs A1 -COOH
Predicted LogP shift ~0.5 → ~1.8
Supports differential permeability and solubility profiling
Based on isolation study; cLogP from ChemSpider
Structure-Activity Relationship Natural Product Chemistry Phosphodiesterase Inhibition

Diastereomeric Mixture Confirmation

Unlike a single, well-defined stereoisomer, Obscurolide A4 is reported to exist as a diastereomeric mixture due to partial racemization at the C-7 position of the allylic alcohol system [1]. This inherent stereochemical complexity is a critical specification for procurement. The isolation and characterization work by Hoff et al. (1992) explicitly proves that the natural product is not a single, pure stereoisomer. This directly contrasts with fully synthetic, enantiomerically pure analogs that may be offered as alternatives.

Stereochemical Composition
Reported
Diastereomeric mixture
(C-7 epimerization)
Mixture context essential for QC criteria and assay interpretation
Exact diastereomeric ratio not specified
Analytical Chemistry Stereochemistry Quality Control

Obscurolide A4 Application Scenarios


PDE Mechanism Studies

Given its confirmed, albeit weak, inhibitory activity against both calcium/calmodulin-dependent and independent phosphodiesterases (PDEs) from bovine brain [1], Obscurolide A4 serves as a validated chemical probe for investigating PDE regulation. Its structural distinction from more potent, synthetic PDE inhibitors makes it a useful tool for studying the binding and functional nuances of the butyrolactone pharmacophore within PDE active sites, particularly in assays designed to parse out calcium-dependent vs. independent enzyme activities.

SAR Exploration Template

The unique structural modification of the phenyl ring substituent (methoxymethyl group in A4 vs. carboxylic acid in A1) provides a well-defined starting point for medicinal chemistry campaigns [1]. Researchers aiming to improve the potency or physicochemical properties of the obscurolide scaffold can use Obscurolide A4 as a template to explore the impact of alkyl ether substitutions on target engagement, cellular permeability, and metabolic stability. This is a data-driven, comparator-based application scenario, grounded in the quantifiable structural differences.

Analytical Reference Standard for Metabolite Profiling

As a characterized natural product with a known diastereomeric composition [1], Obscurolide A4 is a valuable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at detecting or quantifying obscurolide-type metabolites in complex biological matrices, including fermentation broths from *Streptomyces* species. Its unique retention time and mass spectral fingerprint, dictated by its specific functional groups, allow it to be distinguished from co-occurring congeners like A1 and A3.

Non-Enzymatic Biosynthesis Studies

The obscurolide family has been implicated in non-enzymatic biosynthetic reactions [2]. Obscurolide A4, as the most structurally differentiated member of the primary A-series (with a fully reduced carboxylic acid), can be used as a key probe to study these atypical biosynthetic steps. Feeding experiments with isotopically labeled precursors, followed by isolation and characterization of A4, can provide direct evidence for the proposed non-enzymatic mechanisms that govern the formation of this unique chemical scaffold in *Streptomyces* cultures.

Application
Selection Property
Validation Focus
PDE mechanism studies
Structurally distinct butyrolactone PDE probe
Calcium-dependent vs. independent PDE activity parsing
SAR exploration
Methoxymethyl-phenyl scaffold modification
Target engagement and permeability profiling
Analytical reference
Unique LC-MS fingerprint and retention behavior
Method validation for obscurolide-type metabolites
Non-enzymatic biosynthesis
Reduced carboxylic acid derivative
Isotopic feeding and non-enzymatic step elucidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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